molecular formula C20H23NO3 B15008009 (3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol

(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol

Cat. No.: B15008009
M. Wt: 325.4 g/mol
InChI Key: ZTDOUYKICCDXMV-UHFFFAOYSA-N
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Description

"(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol" is a synthetic oxazolo-oxazole derivative characterized by two para-tolyl (4-methylphenyl) substituents at positions 3 and 5 of the fused heterocyclic core. These compounds are of interest due to their neuroprotective effects, microtubule interactions, and blood-brain barrier (BBB) permeability .

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

[3,5-bis(4-methylphenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol

InChI

InChI=1S/C20H23NO3/c1-14-3-7-16(8-4-14)18-21-19(17-9-5-15(2)6-10-17)24-13-20(21,11-22)12-23-18/h3-10,18-19,22H,11-13H2,1-2H3

InChI Key

ZTDOUYKICCDXMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(OCC3(CO2)CO)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dihydroxy compound, the reaction with an amine and subsequent cyclization can yield the desired oxazole derivative. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA), with heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxazole core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to simpler, hydrogenated forms of the compound.

Scientific Research Applications

[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL involves its interaction with specific molecular targets. The compound’s oxazole core can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares "(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol" with analogs based on substituent variations, stereochemistry, and biological activity.

Substituent Effects on Physicochemical Properties

Compound Substituents (R₁, R₂) LogP (Predicted) BBB Permeability Key References
Di-p-tolyl variant (target) 4-methylphenyl ~3.5 (high) Likely high⁺ -
1 (4-fluorophenyl analog) 4-fluorophenyl ~2.8 Passive diffusion (confirmed)
GS-164 (racemic mixture) 4-fluorophenyl (diastereomers) ~2.7 Moderate⁺⁺
Diphenyl analog Phenyl ~2.5 Not reported
Cyclohexenyl analog Cyclohex-3-enyl ~3.0 Not tested

Notes:

  • Predicted higher BBB permeability for the p-tolyl variant due to increased lipophilicity compared to the 4-fluorophenyl analog.
  • ⁺⁺ GS-164 (a racemic precursor to compound 1 ) showed moderate brain penetration but lower efficacy than the resolved (3R,5S,7as)-isomer .

Neuroprotective Activity

The 4-fluorophenyl analog (1 ) demonstrated robust neuroprotection in primary neuronal cultures:

  • 50% increase in survival against β-amyloid (Aβ) toxicity at 5 nM .
  • Significant protection against oxidative stressors (H₂O₂, paraquat) and apoptosis inducers (staurosporine, thapsigargin) .
  • Steric effects : Methyl groups could hinder microtubule binding compared to smaller fluorine atoms.
  • Metabolic stability : Increased lipophilicity may enhance metabolic clearance, reducing efficacy .

Microtubule Interactions

Compound Microtubule Assembly Binding Affinity vs. Paclitaxel Mechanism vs. Paclitaxel
1 (4-fluorophenyl analog) Weak stimulation 10-fold weaker Binds microtubules without stabilizing them
Paclitaxel Strong polymerization High Stabilizes microtubules via β-tubulin binding
GS-164 (racemic) Moderate stimulation 5-fold weaker Mimics paclitaxel’s binding site

The p-tolyl variant’s microtubule interactions are hypothesized to be weaker than 1 due to reduced electronic interactions (methyl vs. fluorine).

Key Research Findings and Implications

Substituent-Driven BBB Penetration : Fluorophenyl and p-tolyl groups enhance passive diffusion across the BBB compared to phenyl analogs, but excessive lipophilicity (e.g., p-tolyl) may reduce solubility .

Stereochemical Purity : The (3R,5S,7as)-configuration is essential for activity, highlighting the need for precise synthesis in analogs like the p-tolyl variant .

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